molecular formula C8H7BrFNO B8400626 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

Cat. No.: B8400626
M. Wt: 232.05 g/mol
InChI Key: KNLPUPUSHJCMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone typically involves the bromination of 1-(5-fluoro-6-methylpyridin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(5-fluoro-6-methylpyridin-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)acetic acid.

Scientific Research Applications

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-chloro-6-methylpyridin-2-yl)ethanone
  • 2-Bromo-1-(5-fluoro-4-methylpyridin-2-yl)ethanone
  • 2-Bromo-1-(5-fluoro-6-ethylpyridin-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties to the compound, influencing its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H7BrFNO/c1-5-6(10)2-3-7(11-5)8(12)4-9/h2-3H,4H2,1H3

InChI Key

KNLPUPUSHJCMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)CBr)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(1-ethoxy-ethenyl)-5-fluoro-6-methyl-pyridine obtained from Step A (15.3 g) in THF (200 mL) and water (8 mL) was treated with N-bromosuccinimide (12.02 g) at room temperature. After stirring for 10 min, the reaction was concentrated in vacuo. The resulting residue was purified by silica gel chromatography (eluted with a gradient of ethyl acetate in hexanes) to give 2-bromoacetyl-5-fluoro-6-methyl-pyridine, together with an unidentified impurity. This product was used in the next step. 1H NMR (500 MHz, CDCl3): δ 7.98 (dd, 1H), 7.44 (t, 1H), 4.83 (s, 2H), 2.57 (d, 3H).
Name
2-(1-ethoxy-ethenyl)-5-fluoro-6-methyl-pyridine
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
12.02 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.